molecular formula C8H4FN3O3 B13325330 5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13325330
M. Wt: 209.13 g/mol
InChI Key: WNCINNPGGOXRAI-UHFFFAOYSA-N
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Description

5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that contains both fluoropyridine and oxadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
  • Evaluated for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific electronic and optical properties.
  • Applied in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The oxadiazole ring can also contribute to the compound’s overall stability and reactivity, facilitating its biological activity .

Comparison with Similar Compounds

    5-Fluoropyridine-3-carboxylic acid: Shares the fluoropyridine moiety but lacks the oxadiazole ring.

    1,2,4-Oxadiazole-3-carboxylic acid: Contains the oxadiazole ring but lacks the fluoropyridine moiety.

Uniqueness:

Properties

Molecular Formula

C8H4FN3O3

Molecular Weight

209.13 g/mol

IUPAC Name

5-(5-fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4FN3O3/c9-5-1-4(2-10-3-5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI Key

WNCINNPGGOXRAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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